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For Immediate Release

Shanghai, China – December 8, 2025 – In the realm of rheology modification, both Carbomer
980 and carrageenan are widely utilized hydrocolloids, each possessing distinct properties that

render them suitable for a variety of applications in the pharmaceutical, cosmetic, and food

industries. This guide provides a comprehensive comparison of their thickening efficiency,

supported by experimental data and detailed methodologies, to assist researchers, scientists,

and drug development professionals in selecting the optimal thickener for their formulations.

Executive Summary
Carbomer 980, a synthetic cross-linked polyacrylate polymer, is renowned for its ability to

generate high-viscosity gels at low concentrations upon neutralization. In contrast,

carrageenan, a family of linear sulfated polysaccharides extracted from red seaweeds, offers a

range of thickening and gelling properties dependent on its specific type (kappa, iota, or

lambda) and the presence of certain ions. Generally, Carbomer 980 exhibits significantly

higher viscosity and thickening efficiency at lower concentrations compared to carrageenan.

Quantitative Comparison of Thickening Efficiency
The following table summarizes the viscosity of Carbomer 980 and kappa-carrageenan

aqueous solutions at various concentrations. The data indicates that Carbomer 980 provides

substantially higher viscosity at lower concentrations than kappa-carrageenan.
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Thickening Agent Concentration (% w/v)
Apparent Viscosity
(mPa·s)

Carbomer 980 (neutralized to

pH 7.0)
0.2 ~15,000 - 30,000

0.5 ~40,000 - 80,000[1]

1.0 > 80,000

Kappa-Carrageenan (in 0.1M

KCl)
0.5 ~100 - 500

1.0 ~1,000 - 3,000

1.5 ~3,000 - 7,000

Note: Viscosity values are approximate and can vary depending on the specific grade of the

polymer, temperature, shear rate, and other formulation components.

Mechanisms of Thickening
The disparate thickening efficiencies of Carbomer 980 and carrageenan stem from their

distinct molecular mechanisms.

Carbomer 980 operates on a principle of electrostatic repulsion. In its dry, powdered form, the

polymer chains are tightly coiled. Upon dispersion in an aqueous medium and subsequent

neutralization with an alkaline agent, the acidic carboxyl groups ionize, leading to repulsion

between the now negatively charged sites along the polymer backbone. This forces the

polymer chain to uncoil and expand, entrapping water molecules and significantly increasing

the viscosity of the solution.
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Carrageenan, on the other hand, thickens through a process of helix formation and

aggregation. In hot aqueous solutions, carrageenan exists as random coils. As the solution

cools, the polymer chains undergo a conformational transition to form helical structures. These

helices can then associate with each other, particularly in the presence of specific cations (e.g.,

potassium for kappa-carrageenan and calcium for iota-carrageenan), to form a three-

dimensional network that immobilizes water and increases viscosity. Lambda-carrageenan,

lacking the ability to form helices, functions as a thickener through chain entanglement.
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Experimental Protocols
1. Preparation of Carbomer 980 and Carrageenan Stock Solutions

A standardized protocol for the preparation of aqueous solutions is crucial for an accurate

comparison of thickening efficiency.
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2. Viscosity Measurement Protocol using a Rotational Viscometer
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The following protocol outlines the steps for measuring the apparent viscosity of the prepared

hydrogel solutions.

Instrumentation: A rotational viscometer (e.g., Brookfield DV-II+ Pro) or a rheometer with a

controlled shear rate function.

Spindle/Geometry: Select an appropriate spindle (e.g., for high viscosity samples, a T-bar

spindle in a helipath stand might be necessary) or geometry (e.g., cone and plate or parallel

plates for a rheometer).

Sample Preparation:

Prepare the thickener solutions at the desired concentrations (e.g., 0.5%, 1.0%, 1.5%

w/v).

For Carbomer 980, ensure complete neutralization and allow the gel to equilibrate.

For carrageenan, cool the solution to the desired measurement temperature (e.g., 25°C)

to allow for gel formation or thickening.

Carefully place the sample in the appropriate container, avoiding the introduction of air

bubbles.

Measurement Procedure:

Equilibrate the sample to the desired temperature (e.g., 25°C) using a water bath.

Immerse the selected spindle into the sample to the marked level.

Set the rotational speed (RPM) or shear rate. For comparative purposes, it is

recommended to measure viscosity at a consistent shear rate across all samples.

Allow the reading to stabilize before recording the viscosity value in milliPascal-seconds

(mPa·s).

Repeat the measurement at different shear rates to assess the shear-thinning behavior of

the gels.
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Data Analysis:

Record the viscosity, temperature, spindle/geometry, and rotational speed/shear rate for

each measurement.

Plot viscosity as a function of concentration for each thickener to compare their efficiency.

Plot viscosity as a function of shear rate to characterize the rheological behavior of the

gels.

Conclusion
Carbomer 980 is a highly efficient thickening agent, capable of producing high-viscosity gels at

significantly lower concentrations than carrageenan. Its thickening mechanism is based on pH-

dependent polymer chain expansion. Carrageenan, while less efficient in terms of viscosity

generation at low concentrations, offers a variety of textures (from viscous solutions to firm

gels) depending on the type and the presence of ions. The choice between Carbomer 980 and

carrageenan will ultimately depend on the desired rheological properties, formulation pH, ionic

strength, and the specific application requirements.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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